Lithium 2-(quinolin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 2-(quinolin-2-yl)acetate is an organometallic compound that features a lithium ion coordinated to a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2-(quinolin-2-yl)acetate typically involves the reaction of quinoline-2-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as column chromatography may be employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Lithium 2-(quinolin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield quinoline-2-methanol derivatives.
Substitution: The lithium ion can be replaced by other metal ions or organic groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of metal halides or organic halides under mild conditions.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Quinoline-2-methanol derivatives.
Substitution: Various metal or organic quinoline derivatives.
Scientific Research Applications
Lithium 2-(quinolin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organometallic compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of lithium 2-(quinolin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can coordinate with metal ions and organic molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylic acid: A precursor in the synthesis of lithium 2-(quinolin-2-yl)acetate.
Quinoline-2-methanol: A reduction product of this compound.
Lithium acetate: A simple lithium salt used in various chemical reactions.
Uniqueness
This compound is unique due to its combination of lithium and quinoline moieties, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of complex organometallic compounds and in various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
lithium;2-quinolin-2-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.Li/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRUNCSZMKPRQK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C=CC(=N2)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8LiNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.